molecular formula C16H21NO6S B12217104 Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate

Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate

Cat. No.: B12217104
M. Wt: 355.4 g/mol
InChI Key: JHYGJUALJSRRFZ-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate is a complex organic compound that features a benzodioxine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring through a ring-closing metathesis reaction. This is followed by the sulfonylation of the benzodioxine ring and subsequent coupling with a piperidine derivative. The final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the ring-closing metathesis and sulfonylation steps, which can improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the piperidine ring.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzodioxine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidine-3-carboxylate is unique due to the combination of its benzodioxine, sulfonyl, and piperidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21NO6S

Molecular Weight

355.4 g/mol

IUPAC Name

ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-3-carboxylate

InChI

InChI=1S/C16H21NO6S/c1-2-21-16(18)12-4-3-7-17(11-12)24(19,20)13-5-6-14-15(10-13)23-9-8-22-14/h5-6,10,12H,2-4,7-9,11H2,1H3

InChI Key

JHYGJUALJSRRFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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